molecular formula C7H5ClF3NO B580889 4-Chloro-2-(2,2,2-trifluoroethoxy)pyridine CAS No. 1346809-11-7

4-Chloro-2-(2,2,2-trifluoroethoxy)pyridine

Cat. No. B580889
M. Wt: 211.568
InChI Key: UQUDIOBRPUWRHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-(2,2,2-trifluoroethoxy)pyridine is a chemical compound with the molecular formula C7H5ClF3NO . It has a molecular weight of 211.57 . This compound is used as an intermediate for Lansoprazole , which is a gastric proton pump inhibitor.


Synthesis Analysis

The synthesis of 4-Chloro-2-(2,2,2-trifluoroethoxy)pyridine involves reactions of substituted 2-(chloromethyl)-pyridine and substituted imidazole-2-thione in the presence of sodium methoxide . Similar reactions of compounds with different pyrimidine-2-thiol led to the corresponding [4-(2,2,2-trifluoroethoxy)-2-pyridinyl]-methylthio-pyrimidine derivatives .


Molecular Structure Analysis

The InChI code for 4-Chloro-2-(2,2,2-trifluoroethoxy)pyridine is 1S/C7H5ClF3NO/c8-6-3-5(1-2-12-6)13-4-7(9,10)11/h1-3H,4H2 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

4-Chloro-2-(2,2,2-trifluoroethoxy)pyridine is a liquid or solid at room temperature . The storage temperature for this compound is recommended to be at refrigerator temperatures .

Scientific Research Applications

1. Agrochemical and Pharmaceutical Industries

  • Application : Trifluoromethylpyridines (TFMP), which include “4-Chloro-2-(2,2,2-trifluoroethoxy)pyridine”, are used as a key structural motif in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests .
  • Method : The synthesis and applications of TFMP and its derivatives involve various chemical reactions . The number of chlorine atoms introduced to the pyridine ring can be controlled by the simultaneous vapor–phase reaction .
  • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

2. Synthesis of Terpyridines

  • Application : “4-Chloro-2-(2,2,2-trifluoroethoxy)pyridine” is used in the synthesis of terpyridines, which are extensively used in diverse fields like synthesis of supramolecular chemistry, nanomaterials, medicinal chemistry intermediates, drugs, and active pharmaceutical ingredients .
  • Method : The synthesis involves the reaction of ethyl-2-pinacolate and acetone in the presence of NaH . The triketone is cyclized with CH3COONH4 to obtain 2,6-bis (2-pyridinyl)-4-pyridine . The subsequent aromatization was observed with PCl5/POCl3 .
  • Results : The protocol does not involve any column purification and significant yield of 4′-chloro-2,2′:6′,2″-terpyridine can be conveniently attained .

3. Synthesis of Imidazoles and Pyrimidines

  • Application : This compound is used in the synthesis of substituted imidazoles and pyrimidines . These are important classes of compounds in medicinal chemistry, with applications ranging from antifungal agents to potential treatments for cancer .
  • Method : The synthesis involves reactions of substituted 2-(chloromethyl)-pyridine and substituted imidazole-2-thione or different pyrimidine-2-thiol in the presence of sodium methoxide .
  • Results : A series of substituted [4-(2,2,2-trifluoroethoxy)-2-pyridinyl]-methylthio-imidazoles and -pyrimidines were synthesized in good yields .

4. Preparation of Terpyridines

  • Application : “4-Chloro-2-(2,2,2-trifluoroethoxy)pyridine” is used in the preparation of terpyridines . Terpyridines are important ligands in coordination chemistry, used in the formation of complexes with transition metals .
  • Method : The specific methods of preparation are not detailed in the source .
  • Results : The preparation leads to mono- and bis-terpyridines, bis-hydroxy-functionalized terpyridine cadmium (II) complex, and a fullerene derivative .

5. Intermediate for Lansoprazole

  • Application : “4-Chloro-2-(2,2,2-trifluoroethoxy)pyridine” is used as an intermediate for Lansoprazole , a widely used gastric proton pump inhibitor.
  • Method : The specific methods of preparation are not detailed in the source .
  • Results : Lansoprazole is used to treat conditions caused by excessive acidity in the stomach, such as stomach ulcers and gastroesophageal reflux disease (GERD) .

6. Nonlinear Optical Single Crystals

  • Application : “4-Chloro-2-(2,2,2-trifluoroethoxy)pyridine” is used in the development of nonlinear optical single crystals . These crystals are of great consequence in the field of optoelectronics, photonics, nonlinear optical, and laser technology .
  • Method : The crystal of 4-chloro-2-nitroaniline (4Cl2NA) was developed by slow evaporation method at 40 °C . The 4Cl2NA molecules contained both intra- and intermolecular strong hydrogen bonding interactions .
  • Results : The grown crystal was thermally stable up to 115 °C and mechanical work hardness coefficient (n = -2.98) confirmed the grown crystal was soft material . The NLO second harmonic generation efficiency was tested by Kurtz Perry powder method .

Safety And Hazards

The safety information for 4-Chloro-2-(2,2,2-trifluoroethoxy)pyridine indicates that it may cause an allergic skin reaction (H317) and serious eye damage (H318) . Precautionary measures include avoiding breathing dust, washing contaminated clothing before reuse, and rinsing cautiously with water in case of contact with eyes .

properties

IUPAC Name

4-chloro-2-(2,2,2-trifluoroethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO/c8-5-1-2-12-6(3-5)13-4-7(9,10)11/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQUDIOBRPUWRHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Cl)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30744869
Record name 4-Chloro-2-(2,2,2-trifluoroethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(2,2,2-trifluoroethoxy)pyridine

CAS RN

1346809-11-7
Record name Pyridine, 4-chloro-2-(2,2,2-trifluoroethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346809-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-(2,2,2-trifluoroethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.